Due to the presence of a reactive bromine group and a fluorine atom, 2-Bromo-5-fluorobenzotrifluoride can act as a building block in the synthesis of more complex molecules. The bromo group can be readily substituted for other functional groups through various reactions, while the fluorine atom can influence the reactivity and properties of the final product []. A patent describes a multi-step synthesis utilizing 2-Bromo-5-fluorobenzotrifluoride as an intermediate to obtain a desired pharmaceutical intermediate [].
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. 2-Bromo-5-fluorobenzotrifluoride, with its multiple fluorine substitutions, can serve as a model compound for studying the impact of fluorine on properties like bond strength, lipophilicity (fat solubility), and reactivity.
2-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula CHBrF. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring that also contains three trifluoromethyl groups. This compound is notable for its good solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceuticals .
Currently, there is no documented information on the specific mechanism of action of 2-Bromo-5-fluorobenzotrifluoride in biological systems.
While specific biological activities of 2-bromo-5-fluorobenzotrifluoride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of halogens can enhance biological activity, making this compound a candidate for further pharmacological studies .
The synthesis of 2-bromo-5-fluorobenzotrifluoride typically involves several steps:
Several compounds share structural similarities with 2-bromo-5-fluorobenzotrifluoride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-4-fluorobenzotrifluoride | Bromine at position 2, fluorine at position 4 | Different substitution pattern affecting reactivity |
3-Bromo-5-fluorobenzotrifluoride | Bromine at position 3 | Altered electronic properties due to position |
2-Chloro-5-fluorobenzotrifluoride | Chlorine instead of bromine | Potentially different biological activity due to halogen substitution |
These compounds demonstrate variations in their reactivity and biological properties due to differences in halogen substitution patterns. The unique combination of bromine and fluorine in 2-bromo-5-fluorobenzotrifluoride contributes to its distinct chemical behavior compared to its analogs.
2-Bromo-5-fluorobenzotrifluoride exists as a liquid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound presents as a colorless to light orange to yellow clear liquid [1] [3] [4], with variations in color potentially attributed to purity levels or storage conditions. The liquid exhibits no characteristic odor that has been documented in safety data sheets [5] [6].
The compound maintains its liquid state across a relatively wide temperature range, with commercial suppliers recommending storage at room temperature, though optimal preservation is achieved at temperatures below 15°C [3] [4]. The physical appearance can vary from completely colorless to pale yellow, with the coloration typically indicating the presence of trace impurities rather than degradation products.
The boiling point of 2-Bromo-5-fluorobenzotrifluoride has been consistently reported across multiple sources as 136-143°C at standard atmospheric pressure [1] [7] [2] [3] [4]. This relatively narrow range demonstrates good reproducibility in experimental determinations. The boiling point reflects the compound's moderate volatility and the influence of halogen substitution on intermolecular forces.
The melting point has not been experimentally determined in most commercial sources, with many suppliers reporting it as "not available" [5] [6]. However, computational estimates using the Joback method suggest a melting point of approximately 11.54°C (284.69 K) [8] [9]. The EPA CompTox Dashboard provides an estimated melting point of -23.3°C [10], indicating potential variation in prediction methods.
Thermodynamic properties have been calculated using the Joback group contribution method [8] [9]. The standard formation enthalpy in the gas phase is estimated at -741.08 kJ/mol [8] [9]. The standard Gibbs free energy of formation is calculated as -660.87 kJ/mol [8] [9].
The enthalpy of fusion is estimated at 17.34 kJ/mol [8] [9], while the enthalpy of vaporization is calculated as 36.65 kJ/mol [8] [9]. These values indicate moderate intermolecular forces consistent with the presence of multiple halogen atoms.
Heat capacity values demonstrate temperature dependence, with gas-phase heat capacity ranging from 210.05 J/mol·K at the normal boiling point to 254.51 J/mol·K at the critical temperature [8] [9]. The heat capacity increases systematically with temperature, reflecting the expected behavior of polyatomic molecules.
The vapor pressure at 25°C has been experimentally determined as 3.1 mmHg (approximately 0.41 kPa) [11] [12]. This moderate vapor pressure indicates significant volatility at room temperature, which has important implications for handling and storage protocols.
The flash point has been measured as 63.9-64°C (closed cup method) [2] [3] [4], classifying the compound as a combustible liquid under hazard classification systems [2] [3]. The relatively low flash point necessitates careful handling procedures and appropriate fire safety measures.
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-Bromo-5-fluorobenzotrifluoride. 19F NMR spectroscopy is particularly diagnostic for this compound, with the trifluoromethyl group expected to appear at δ -60 to -65 ppm . The aromatic fluorine substituent would appear as a separate signal in the aromatic region.
1H NMR and 13C NMR spectral data are available from various spectroscopic databases [14] [15], though specific chemical shift values were not detailed in the commercial sources. The compound's symmetry and substitution pattern would produce characteristic coupling patterns in both 1H and 13C NMR spectra.
Gas-phase infrared spectroscopy data is available through the NIST WebBook, sourced from the EPA-IR Vapor Phase Library [16] [17]. The IR spectrum provides fingerprint identification of the compound and reveals characteristic absorption bands for the various functional groups present.
Key IR absorption bands would include C-F stretching vibrations characteristic of both the aromatic fluorine and trifluoromethyl groups, C-Br stretching vibrations, and aromatic C-H and C=C stretching vibrations. The multiple halogen substitutions create a complex fingerprint region that aids in compound identification.
UV-Visible spectroscopy data for 2-Bromo-5-fluorobenzotrifluoride is limited in the available literature [18] [19]. The compound would be expected to show absorption in the UV region due to the aromatic chromophore, with potential shifts caused by the electron-withdrawing effects of the halogen substituents.
The absorption characteristics would be influenced by the electron-withdrawing nature of both the bromine and fluorine substituents, as well as the strongly electron-withdrawing trifluoromethyl group, which would affect the aromatic π-electron system.
2-Bromo-5-fluorobenzotrifluoride is insoluble in water [2] [20], which is typical for highly fluorinated aromatic compounds. The compound shows good solubility in organic solvents [20], making it suitable for use as a reagent in organic synthesis applications.
The octanol-water partition coefficient (logP) has been calculated as 3.607 [8] [9], indicating high lipophilicity. This value suggests preferential partitioning into organic phases and low bioavailability through aqueous routes. The water solubility is estimated at log10WS = -4.07 [8] [9], confirming the compound's hydrophobic nature.
The McGowan characteristic volume is calculated as 110.310 ml/mol [8] [9], providing insight into the compound's molecular volume and potential interactions with other molecules in solution.
The refractive index of 2-Bromo-5-fluorobenzotrifluoride has been measured as n20/D 1.465-1.47 [1] [2] [3] [22] [23]. This value is consistent with the presence of multiple halogen atoms, which typically increase refractive index compared to unsubstituted aromatic compounds.
The specific gravity is reported as 1.75 [3] [4], while the density ranges from 1.695 to 1.75 g/mL at 25°C [1] [2] [22]. These values reflect the high atomic weight contributions from the bromine atom and multiple fluorine substituents.
The relative density is consistently reported as 1.72 [7] [5] [24], providing additional confirmation of the compound's physical density characteristics. The high density is characteristic of halogenated aromatic compounds and affects handling and separation procedures.
Irritant